molecular formula C15H11Cl2NO4 B13581483 (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 851399-79-6

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B13581483
CAS No.: 851399-79-6
M. Wt: 340.2 g/mol
InChI Key: HORYRANMVILMAN-UHFFFAOYSA-N
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Description

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4H-1,3-benzodioxin with methyl 2-chloropyridine-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of a benzodioxin ring and a chloropyridine carboxylate, which imparts distinct chemical and biological properties

Properties

CAS No.

851399-79-6

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C15H11Cl2NO4/c16-11-4-9-6-20-8-22-13(9)10(5-11)7-21-15(19)12-2-1-3-18-14(12)17/h1-5H,6-8H2

InChI Key

HORYRANMVILMAN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)COC(=O)C3=C(N=CC=C3)Cl)OCO1

solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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